

potential pharmacological activities of dichloro-indole compounds

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Compound of Interest

Compound Name: ethyl 5,7-dichloro-1H-indole-2-carboxylate

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An In-depth Technical Guide to the Pharmacological Activities of Dichloro-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. [1][2] The introduction of chlorine atoms onto this heterocyclic motif can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile and target specificity.[3] This technical guide provides a comprehensive overview of the potential pharmacological activities of dichloro-indole compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways to facilitate further research and drug development.

Anticancer Activity

Dichloro-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and modulation of critical signaling pathways.[1][4]

Mechanisms of Action

Kinase Inhibition: Dichlorinated indole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often deregulated in cancer.^{[1][3]} The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, thereby enhancing potency and selectivity.^[3] For instance, derivatives of 5-chloro-indole have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, key drivers in several cancers.^{[1][5]}

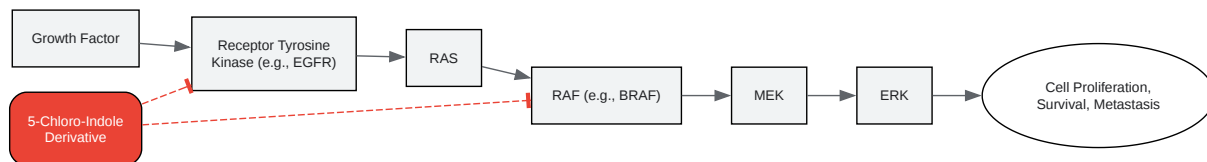
Microtubule Disruption: A primary mechanism for several chloro-indole derivatives involves the disruption of microtubule polymerization.^[4] By interfering with the formation of the mitotic spindle, these compounds induce cell cycle arrest in the G2/M phase, which subsequently triggers programmed cell death (apoptosis).^{[1][4]}

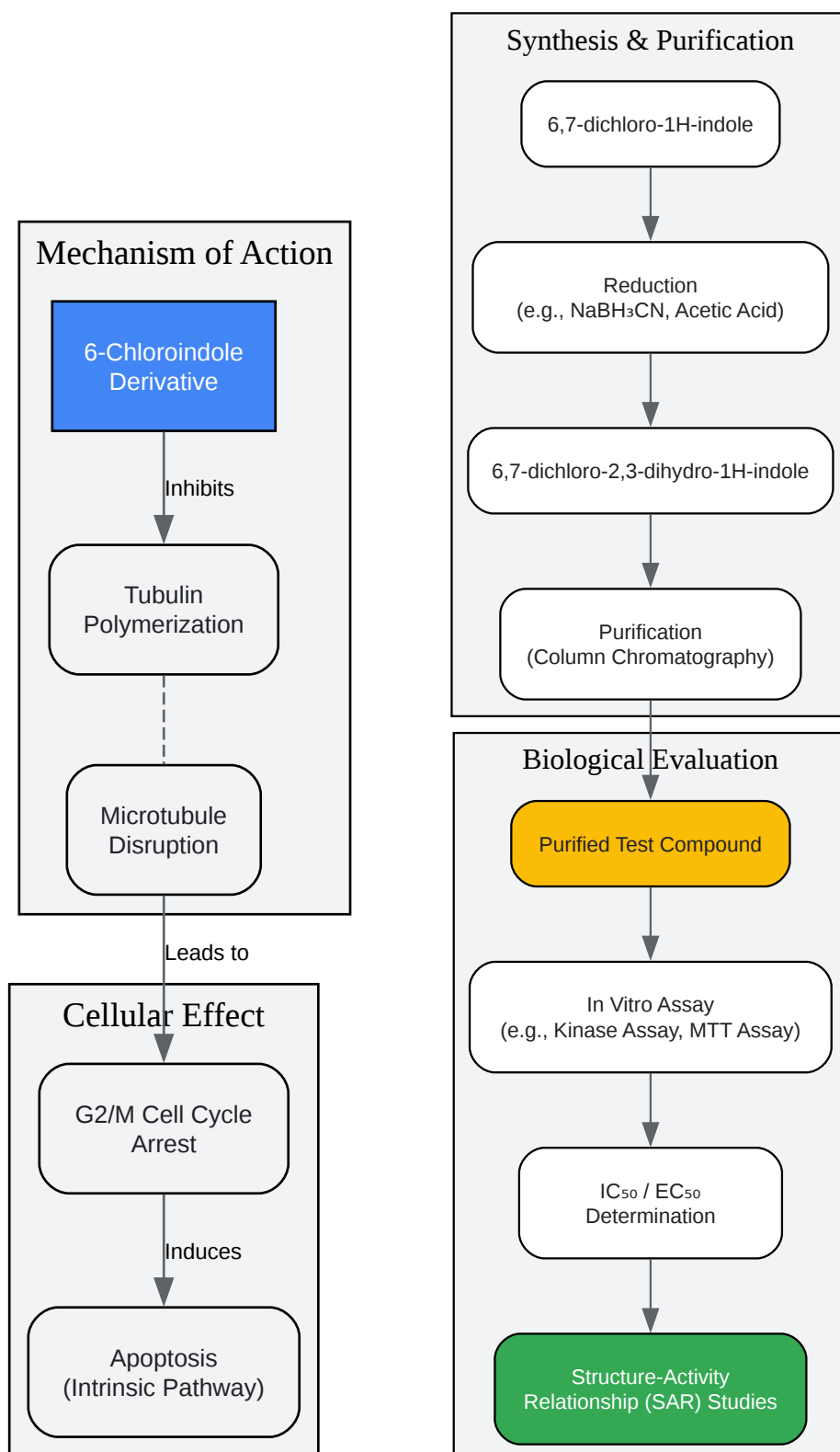
WNT Signaling Pathway Inhibition: Specific chloro-indoles have been identified as modulators of the WNT signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer. The (S)-enantiomer of a 5-chloro-indole derivative, RS4690, has been shown to selectively inhibit the Dishevelled 1 (DVL1) protein, a key component of the WNT pathway, by targeting its PDZ domain.^[6]

Quantitative Data: Anticancer Activity

Compound Class/Name	Target/Cell Line	Activity Type	Value	Reference
trans-[PtCl ₂ CIL) ₂]	A2780cis (cisplatin-resistant ovarian cancer)	IC ₅₀	4.96 ± 0.49 μM	[7]
trans-[PtCl ₂ CIL) ₂]	MDA-MB-231 (triple-negative breast cancer)	IC ₅₀	4.83 ± 0.38 μM	[7]
trans-[PtCl ₂ CIL) ₂]	HT-29 (colon cancer)	IC ₅₀	6.39 ± 1.07 μM	[7]
(S)-RS4690	DVL1-FZD4 Interaction	EC ₅₀	0.49 ± 0.11 μM	[6]
(S)-RS4690	HCT116 (colon cancer)	EC ₅₀	7.1 ± 0.6 μM	[6]

Signaling and Logic Pathways





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